1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of an indene moiety fused to a piperidine ring, which is further substituted with a diethylcarboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the indene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The indene derivative is then reacted with a piperidine derivative under suitable conditions to form the desired piperidine ring.
Substitution with diethylcarboxamide:
Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, such as the use of catalysts, solvents, and temperature control.
Chemical Reactions Analysis
1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the indene moiety, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It may find applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(2,3-dihydro-1H-inden-2-yl)piperidine-3-carboxamide: This compound lacks the diethyl substitution, which may affect its biological activity and chemical properties.
N-(2,3-dihydro-1H-inden-2-yl)-N-methylamine hydrochloride: This compound has a different substitution pattern, which can lead to variations in its pharmacological profile.
2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzoic acid: This compound contains a benzoic acid moiety instead of the piperidine ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the indene and piperidine moieties, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-N,N-diethylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-3-20(4-2)19(22)17-10-7-11-21(14-17)18-12-15-8-5-6-9-16(15)13-18/h5-6,8-9,17-18H,3-4,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICLFNKFCSRHCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)C2CC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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